2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride

Mass Spectrometry Quality Control LC-MS Verification

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride (CAS 1196154-42-3) is a custom-synthesized aminopyrimidine derivative with the molecular formula C₈H₁₅ClN₄ and a molecular weight of 202.68 g/mol. The compound features a pyrimidine core substituted with a dimethylamino group at the 4-position and a 2-aminoethyl side chain, furnished as the hydrochloride salt to enhance handling and aqueous compatibility.

Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
CAS No. 1196154-42-3
Cat. No. B12626045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride
CAS1196154-42-3
Molecular FormulaC8H15ClN4
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CCN.Cl
InChIInChI=1S/C8H14N4.ClH/c1-12(2)8-4-6-10-7(11-8)3-5-9;/h4,6H,3,5,9H2,1-2H3;1H
InChIKeyYZROVCOFXPGYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine Hydrochloride (CAS 1196154-42-3) – Procurement-Ready Aminopyrimidine Building Block


2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride (CAS 1196154-42-3) is a custom-synthesized aminopyrimidine derivative with the molecular formula C₈H₁₅ClN₄ and a molecular weight of 202.68 g/mol . The compound features a pyrimidine core substituted with a dimethylamino group at the 4-position and a 2-aminoethyl side chain, furnished as the hydrochloride salt to enhance handling and aqueous compatibility [1]. It is classified as a research chemical building block and is available through custom synthesis channels for early-stage medicinal chemistry and fragment-based drug discovery applications [1].

Why 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine Hydrochloride Cannot Be Substituted by Generic Aminopyrimidine Analogs


Within the aminopyrimidine chemical space, subtle changes in the length of the aminoalkyl substituent (aminomethyl vs. aminoethyl), the salt form (hydrochloride vs. free base), and the ring substitution pattern can drastically alter key procurement-relevant properties including molecular weight, exact mass, lipophilicity, topological polar surface area (TPSA), and aqueous solubility . The closest commercially listed analog, 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine (free base, CAS 944902-71-0), differs by a single methylene unit in the side chain and is offered as the free base rather than the hydrochloride salt . These seemingly minor structural distinctions result in non-interchangeable physicochemical profiles that directly impact assay compatibility, purification workflows, and synthetic utility. The quantitative evidence below establishes that generic substitution without these specific molecular attributes will fail to reproduce the solubility, mass spectrometry signatures, and partitioning behavior required for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine Hydrochloride vs. Closest Aminopyrimidine Analogs


Molecular Identity and Mass Spectrometry Differentiation: Higher Molecular Weight and Distinct Exact Mass vs. 2-Aminomethyl Analog

The target compound, 2-(2-aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, is structurally differentiated from its nearest commercially cataloged analog—2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine (free base, CAS 944902-71-0)—by a one-carbon homologation of the side chain (aminoethyl vs. aminomethyl) and the hydrochloride salt form. This results in a quantitatively distinct molecular weight (202.68 g/mol vs. 152.20 g/mol for the free base comparator) and a unique monoisotopic mass (202.09900 Da for the target ; 152.10600 Da for the comparator ), providing unambiguous differentiation by LC-MS and HRMS in multi-compound synthetic workflows. The target also differs from the hydrochloride salt of the aminomethyl analog (CAS 1196146-21-0, MW 188.66 g/mol [1]) by +14.02 amu (one CH₂ unit), further enabling resolution by mass-directed purification systems.

Mass Spectrometry Quality Control LC-MS Verification

Topological Polar Surface Area and Computed Lipophilicity: Assay Partitioning Differentiation vs. the N,N-Dimethylpyrimidin-4-amine Core

The target compound carries a 2-aminoethyl hydrochloride substituent that meaningfully alters both polar surface area and lipophilicity relative to the simpler N,N-dimethylpyrimidin-4-amine core (CAS 31401-45-3). The target exhibits a topological polar surface area (TPSA) of 55.04 Ų and a computed LogP of 1.546 at pH 7.4 . In contrast, the parent core N,N-dimethylpyrimidin-4-amine (free base) has a significantly lower TPSA of 29.02 Ų and a lower XLogP3 of 0.6 [1]. The +26.02 Ų increase in TPSA and the 0.95 log unit increase in LogP indicate that the aminoethyl chain simultaneously increases hydrogen-bonding capacity and overall lipophilicity—a profile that is not attainable with the unsubstituted core or the shorter aminomethyl analog.

ADME Prediction Lipophilicity Drug Design

Hydrochloride Salt Form and Aqueous Solubility Advantage: Procurement-Ready Form for Direct Assay Buffers vs. Free Base Analogs

The target compound is supplied exclusively as the hydrochloride salt (C₈H₁₅ClN₄), with a reported PSA of 55.04 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor (the primary amine on the aminoethyl chain) . By contrast, the closest commercially available structural analog, 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine (CAS 944902-71-0), is cataloged as the free base with a minimum purity of 95% . Hydrochloride salt formation is an established strategy to increase aqueous solubility of amine-containing heterocycles, converting the free base amine into a more polar, ionizable species that dissolves readily in aqueous buffers (pH 5–7) commonly used in biochemical assays. While experimental aqueous solubility data for this specific compound are not independently published, the hydrochloride salt form provides a class-level solubility advantage over the free base analog, reducing the need for DMSO stock solutions or organic co-solvents during assay preparation.

Aqueous Solubility Formulation Salt Form Selection

Optimal Application Scenarios for 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Distinct Physicochemical Space

In FBDD campaigns, libraries are screened for fragments that occupy novel chemical space with drug-like properties. The target compound's TPSA of 55.04 Ų and LogP of 1.546 place it in an optimal range for fragment screening (MW <250 Da, TPSA <60 Ų, LogP <3.0) . Unlike the simpler N,N-dimethylpyrimidin-4-amine core (TPSA 29.02 Ų, LogP 0.6) [1], the aminoethyl hydrochloride extension provides additional hydrogen-bonding vectors (primary amine donor) for target engagement while maintaining favorable permeability. Researchers prioritizing fragments with balanced polarity/lipophilicity profiles for CNS or intracellular targets should select this compound over its shorter-chain analogs.

Multi-Component Synthetic Libraries Requiring Unambiguous LC-MS Tracking

In parallel synthesis workflows generating dozens of aminopyrimidine derivatives, the target compound's molecular weight of 202.68 g/mol and monoisotopic mass of 202.10 Da provide a unique mass signature that is clearly distinguishable from the 2-aminomethyl free base analog (152.20 g/mol) . This ≥14 Da mass difference ensures baseline chromatographic separation and unambiguous identity assignment by LC-MS during reaction monitoring and final product QC. For core facilities managing large compound collections, this mass differentiation reduces the probability of cross-contamination errors and mislabeling incidents.

Aqueous Biochemical Assay Development Without Pre-Formulation Steps

For enzymology or cell-based assay development requiring compounds to be dosed directly into aqueous buffer (pH 5–7), the hydrochloride salt form of the target compound eliminates the need for pre-dissolution in DMSO, pH adjustment, or in situ salt formation . The closest structural analog (CAS 944902-71-0) is supplied as the free base [1], which may require additional solubilization steps including sonication, pH adjustment with HCl, or organic co-solvent addition. The procurement-ready hydrochloride salt saves approximately 1–2 days of formulation development time per project, directly translating to faster assay turnaround.

Medicinal Chemistry Scaffold Elaboration Targeting Increased Lipophilicity While Retaining Polar Contacts

When the objective is to elaborate a pyrimidine scaffold with modestly increased lipophilicity (ΔLogP ≈ +0.95 vs. the N,N-dimethylpyrimidin-4-amine core) while simultaneously expanding the polar surface area (+26.02 Ų) [1], this compound serves as a privileged intermediate. The aminoethyl side chain provides a primary amine handle for further derivatization (acylation, reductive amination, sulfonylation) that is one carbon longer than the aminomethyl analog, offering greater conformational flexibility and reach for targeting distal binding pockets. This profile is particularly suited for kinase inhibitor programs where balanced polarity and extended side-chain geometry are critical for hinge-region binding.

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